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For Researchers, Scientists, and Drug Development
Professionals
This document provides a comprehensive, step-by-step protocol for the solid-phase synthesis

of the dipeptide Glycyllysine (Gly-Lys). The methodology is based on the widely adopted

Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which is renowned for its efficiency

and the high purity of the final product.[1] This protocol is designed to be a valuable resource

for professionals engaged in peptide synthesis for a variety of applications, including

biochemical research, drug discovery, and materials science.

The principles of solid-phase peptide synthesis (SPPS) have revolutionized the way peptides

are created, allowing for the efficient assembly of amino acid chains on an insoluble polymer

support.[1][2] The Fmoc/tBu approach is particularly advantageous due to its mild deprotection

conditions, ensuring compatibility with a broad spectrum of amino acid side chains.[1] This

application note will guide you through every essential stage of the synthesis of Glycyllysine,

from the initial preparation of the resin to the final characterization and salt conversion of the

dipeptide.[1]

Experimental Protocols
Resin Selection and Preparation
The choice of resin is a critical first step in solid-phase peptide synthesis.[3] For the synthesis

of a peptide with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl resin are suitable
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choices.[3][4] This protocol will utilize pre-loaded Fmoc-Lys(Boc)-Wang resin.

Protocol:

Place 1.0 g of Fmoc-Lys(Boc)-Wang resin (substitution level of 0.5-1.0 mmol/g) into a fritted

syringe reaction vessel.

Add 10 mL of N,N-Dimethylformamide (DMF) to the resin.

Allow the resin to swell for 30 minutes at room temperature with occasional gentle agitation.

[1]

After swelling, drain the DMF from the reaction vessel.[1]

Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the resin-bound lysine is

essential to expose the amine for the subsequent coupling reaction.[5] This is typically

achieved using a solution of piperidine in DMF.[3]

Protocol:

To the swollen resin, add 10 mL of a 20% piperidine solution in DMF.[1]

Agitate the mixture for 20 minutes at room temperature to ensure complete removal of the

Fmoc group.[1]

Drain the piperidine solution.

Wash the resin thoroughly with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and

again with DMF (3 x 10 mL) to remove residual piperidine and by-products.[1]

Glycine Coupling
The next step is the coupling of the second amino acid, Fmoc-Gly-OH, to the deprotected

lysine on the resin. This involves the activation of the carboxylic acid group of glycine to

facilitate peptide bond formation.[6] Common coupling reagents include carbodiimides like
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N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-

Hydroxybenzotriazole (HOBt) or uronium/aminium-based reagents like HBTU or HATU.[7][8][9]

Protocol:

In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents relative to the resin substitution)

and HOBt (3 equivalents) in DMF.

Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10

minutes.

Add the activated Fmoc-Gly-OH solution to the deprotected resin.

Agitate the reaction mixture for 2 hours at room temperature.

To monitor the completion of the coupling reaction, a Kaiser test can be performed.[10]

Once the reaction is complete, drain the coupling solution.

Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).[1]

Final Fmoc Deprotection
After the coupling of glycine, the Fmoc group on the newly added amino acid must be removed

to yield the final dipeptide on the resin.

Protocol:

Repeat the Fmoc deprotection step as described in section 2.[1]

After the final washes, wash the resin with methanol (3 x 10 mL) and dry it under a high

vacuum for at least 2 hours.[1]

Cleavage from Resin and Side-Chain Deprotection
The final step of the synthesis is to cleave the dipeptide from the solid support and

simultaneously remove the Boc protecting group from the lysine side chain.[11] This is
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achieved by treating the resin with a strong acid, typically Trifluoroacetic acid (TFA), in the

presence of scavengers to prevent side reactions.[5][12]

Protocol:

Prepare a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5%

H₂O. For 1 g of resin, prepare 10 mL of the cocktail.[1]

Add the cleavage cocktail to the dry peptide-resin in a suitable reaction vessel.[1]

Agitate the mixture for 2 hours at room temperature.[1]

Filter the resin and collect the filtrate containing the cleaved peptide.[1]

Wash the resin with an additional 2 mL of TFA and combine the filtrates.[1]

Peptide Precipitation, Purification, and Characterization
The crude peptide is precipitated from the TFA solution, purified, and then characterized.

Protocol:

Concentrate the TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.[1]

Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the crude peptide.

[1]

Centrifuge the mixture at 3000 rpm for 10 minutes and decant the ether.[1]

Wash the peptide pellet with cold diethyl ether (2 x 30 mL) and centrifuge again.[1]

Dry the peptide pellet under a vacuum to obtain the crude peptide as a TFA salt.[1]

Dissolve the crude peptide in a minimal amount of water or a suitable buffer (e.g., 0.1% TFA

in water).[1]

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)

using a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1%

TFA) over 30 minutes.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6274427/
http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterize the purified peptide by mass spectrometry to confirm the molecular weight.

Quantitative Data Summary
Step

Reagent/Solve
nt

Volume/Amou
nt

Time Temperature

Resin Swelling DMF 10 mL 30 min Room Temp

Fmoc

Deprotection

20% Piperidine

in DMF
10 mL 20 min Room Temp

Glycine Coupling Fmoc-Gly-OH 3 eq 2 hours Room Temp

HOBt 3 eq

DIC 3 eq

DMF As required

Final Fmoc

Deprotection

20% Piperidine

in DMF
10 mL 20 min Room Temp

Cleavage
95% TFA, 2.5%

TIS, 2.5% H₂O
10 mL 2 hours Room Temp

Precipitation
Cold Diethyl

Ether
40 mL - Cold

Experimental Workflow Diagram

Fmoc-Lys(Boc)-Wang Resin Swell Resin
(DMF)

Fmoc Deprotection
(20% Piperidine/DMF)

Wash
(DMF, DCM)

Couple Fmoc-Gly-OH
(DIC/HOBt)

Wash
(DMF, DCM)

Final Fmoc Deprotection
(20% Piperidine/DMF) Wash & Dry Cleavage

(TFA Cocktail)
Precipitate & Wash

(Cold Ether)
Purify

(RP-HPLC)
Characterize
(Mass Spec) Glycyllysine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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